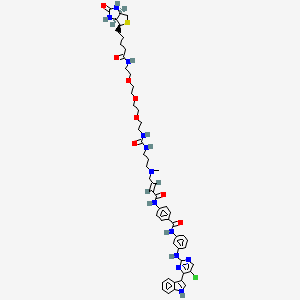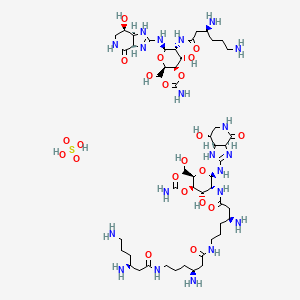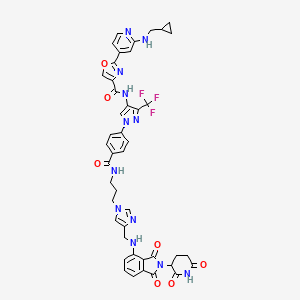
bio-THZ1
Vue d'ensemble
Description
Bio-THZ1 is a useful research compound. Its molecular formula is C52H65ClN12O8S and its molecular weight is 1053.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Terahertz Radiation in Biomedical Applications
Terahertz (THz) technologies, including THz imaging and sensing, are increasingly utilized in medical and security applications. They are used for security screening, cancer and burn diagnosis, and identification of concealed explosives, drugs, and weapons. THz systems' interaction with biological systems is a vital area of research, laying the groundwork for future applications and necessary for health hazard evaluation and safety standards (Wilmink & Grundt, 2011).
Terahertz Spectroscopy in Biomedicine
Terahertz (THz) spectroscopy has significant applications in biomedicine. It's used for characterizing amino acids, polypeptides, DNA, proteins, and detecting cancer. THz technology's interaction with biological tissues and cells is a key research focus. The unique properties of THz waves, like their sensitivity to water and resonance with biomolecules, make them suitable for various biomedical applications (Gong et al., 2019).
Challenges and Opportunities in Terahertz Wave Imaging
Terahertz wave (T-ray) imaging is crucial for biotechnology, with potential applications in imaging, medical diagnosis, health monitoring, environmental control, and chemical and biological identification. Despite its potential, T-ray imaging faces challenges like generation, propagation, and detection of T-rays. Addressing these challenges could open up new opportunities in this field (Zhang, 2002).
Terahertz Biochemical Molecule-Specific Sensors
Terahertz spectrum is being explored for biosensing due to its unique interaction with molecular vibrational modes. Engineered metamaterials have become platforms for sensing applications, enabling sensitive and selective mid-infrared and THz spectroscopies. These technologies could lead to advancements in explosive detection, hazardous material inspection, food safety, and studying biomolecules in aqueous environments (Seo & Park, 2019).
Nanotechnology in Terahertz Biological Sensing
Nanotechnology plays a significant role in enhancing THz biological imaging capabilities, providing advanced THz systems and superior imaging quality. This interdisciplinary approach reshapes the landscape of THz biosensing, opening new possibilities in biological and medical research (Zhang & Yeow, 2016).
Microfluidic Devices for THz Spectroscopy
Microfluidic chips are being developed for THz spectroscopic study of live cells. These chips can transport, trap, and concentrate cells for THz exposure, maintaining a steady temperature, essential for studying the dynamics and interactions of cells and biomolecules (Tang et al., 2016).
Propriétés
IUPAC Name |
4-[[(E)-4-[3-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethylcarbamoylamino]propyl-methylamino]but-2-enoyl]amino]-N-[3-[[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H65ClN12O8S/c1-65(24-8-20-55-51(69)56-22-26-72-28-30-73-29-27-71-25-21-54-45(66)14-5-4-13-44-48-43(34-74-44)62-52(70)64-48)23-7-15-46(67)59-36-18-16-35(17-19-36)49(68)60-37-9-6-10-38(31-37)61-50-58-33-41(53)47(63-50)40-32-57-42-12-3-2-11-39(40)42/h2-3,6-7,9-12,15-19,31-33,43-44,48,57H,4-5,8,13-14,20-30,34H2,1H3,(H,54,66)(H,59,67)(H,60,68)(H2,55,56,69)(H,58,61,63)(H2,62,64,70)/b15-7+/t43-,44-,48-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARPCJVVFIKPHFA-SFDVBDGFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCNC(=O)NCCOCCOCCOCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)CC=CC(=O)NC3=CC=C(C=C3)C(=O)NC4=CC=CC(=C4)NC5=NC=C(C(=N5)C6=CNC7=CC=CC=C76)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CCCNC(=O)NCCOCCOCCOCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2)C/C=C/C(=O)NC3=CC=C(C=C3)C(=O)NC4=CC=CC(=C4)NC5=NC=C(C(=N5)C6=CNC7=CC=CC=C76)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H65ClN12O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1053.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![N-[(2S,3R)-2-Methyl-4-oxooxetane-3-yl]carbamic acid 5-phenylpentyl ester](/img/structure/B8103445.png)




![(2S,4R)-1-((S)-2-(7-(4-(6-((6-Acetyl-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazin-1-yl)-7-oxoheptanamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide](/img/structure/B8103481.png)

